头孢色素

描述

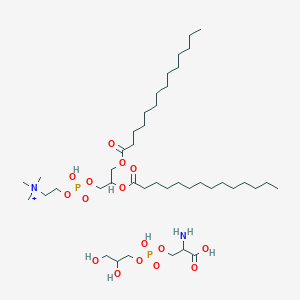

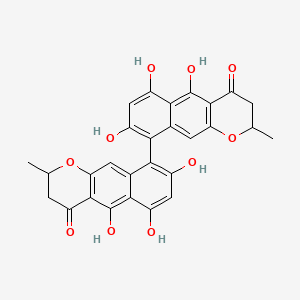

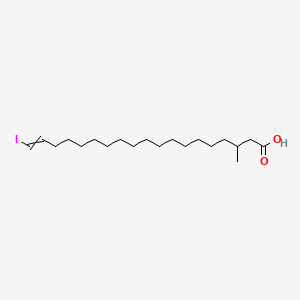

Cephalochromin (CPC) is a natural compound obtained from Comospora vilior . It has been studied for its effects on cell survival in Acute Myeloid Leukemia (AML) models and human lung cancer A549 cells . The molecular formula of Cephalochromin is C28H22O10 and it has a molecular weight of 518.474 g/mol .

科学研究应用

Antitumor Activity

Cephalochromin has demonstrated antitumor properties , particularly against human lung cancer A549 cells. It exhibits growth-inhibitory and apoptotic activities in a dose-dependent manner, with an IC50 value of 2.8 μM at 48 hours . This suggests its potential as a therapeutic agent in oncology, specifically for lung cancer treatment.

Antimicrobial Properties

As a bis-naphtho-γ-pyrone derived from fungi, Cephalochromin also possesses antimicrobial properties . This makes it a candidate for developing new antimicrobial agents that could be used to treat various bacterial and fungal infections.

Cell Cycle Arrest

Cephalochromin induces cell cycle arrest at the G0/G1 phase. This is achieved through the down-regulation of cyclin D1, cyclin E, Cdk 2, and Cdk 4 expressions . The ability to halt cell cycle progression is crucial in cancer therapy, as it can prevent the proliferation of cancer cells.

Tyrosine Kinase Inhibition

The compound has been identified to have tyrosine kinase inhibition capabilities . Tyrosine kinases are enzymes that play a significant role in the signaling pathways of cells, and their inhibition is a targeted approach in treating certain types of cancers.

HIV-1 Integrase Inhibition

Cephalochromin shows promise in inhibiting HIV-1 integrase , an enzyme necessary for the HIV virus to replicate within the host cell. This suggests its potential use in antiretroviral therapy for HIV/AIDS patients.

Mitochondrial Damage in AML

In acute myeloid leukemia (AML) cell lines, Cephalochromin-induced mitochondrial damage overcomes resistance to Venetoclax, a BCL-2 inhibitor . This indicates its potential application in overcoming drug resistance in AML treatment.

Biosynthesis Research

The biosynthesis of Cephalochromin is of interest due to its complex structure and biological activities. Understanding its biosynthetic pathways can lead to the development of synthetic biology approaches to produce this compound in larger quantities for research and therapeutic use .

Agricultural Applications

Due to its bioactive properties, there is potential for Cephalochromin to be used in agriculture, possibly as a natural pesticide or to enhance plant resistance to pathogens .

作用机制

Target of Action

Cephalochromin, a natural compound obtained from Comospora vilior, primarily targets bacterial enoyl-acyl carrier protein reductase (FabI) . FabI is a key enzyme involved in the fatty acid synthesis pathway in bacteria, playing a crucial role in bacterial growth and survival .

Mode of Action

Cephalochromin’s mode of action is similar to other beta-lactam antibiotics, such as cephalosporins. It inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall, leading to cell wall weakening and eventual bacterial cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by Cephalochromin is the fatty acid synthesis pathway. By inhibiting FabI, Cephalochromin disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane. This disruption leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Most cephalosporins are rapidly eliminated, with serum half-lives of 1 to 2 hours . .

Result of Action

Cephalochromin exhibits growth-inhibitory and apoptotic activity against certain cancer cells, such as human lung cancer A549 cells . It induces cell cycle arrest at the G0/G1 phase, apoptosis, and decreases stemness capacity in a concentration-dependent manner . Additionally, it causes extensive mitochondrial damage, leading to a reduction in mitochondrial mass .

Action Environment

The efficacy and stability of Cephalochromin, like many other drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the cells, and the specific molecular profiles of the cells. For instance, Cephalochromin has been shown to significantly improve the performance of the BCL2 inhibitor venetoclax in acute myeloid leukemia models . .

未来方向

Cephalochromin emerges as a potential candidate for improving the depth and duration of complete remission or to overcome resistance in Acute Myeloid Leukemia (AML) models . Future efforts will include identifying the chemical signals responsible for overexpression of polyketides, such as Cephalochromin, and characterizing the individual metabolites of the mono-cultures .

属性

IUPAC Name |

5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQBYBXYRUCBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948813 | |

| Record name | Cephalochromin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cephalochromin | |

CAS RN |

25908-26-3 | |

| Record name | Cephalochromin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalochromin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cephalochromin exert its anti-cancer effects?

A1: Cephalochromin demonstrates anti-proliferative activity against various cancer cell lines, including lung cancer [] and nasopharyngeal carcinoma cells [, ]. Its mechanism of action involves multiple pathways:

- Cell Cycle Arrest: Cephalochromin induces cell cycle arrest at the G0/G1 phase by downregulating cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4) []. This halts cell cycle progression and inhibits proliferation.

- Apoptosis Induction: Cephalochromin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

- Intrinsic Pathway: It induces reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential (MMP), and activates caspase-9, leading to apoptosis [].

- Extrinsic Pathway: It upregulates the expression of Fas and FasL, key proteins involved in the death receptor pathway, activating caspase-8 and ultimately apoptosis [, ].

- p53 Upregulation: Cephalochromin treatment is associated with increased p53 protein levels. p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis [, ].

- Mitochondrial Damage: Recent research suggests that Cephalochromin inflicts extensive mitochondrial damage, contributing to its efficacy even in Venetoclax-resistant Acute Myeloid Leukemia (AML) models [].

Q2: Does Cephalochromin induce autophagy?

A2: Yes, in certain AML cell lines (U937 and Kasumi-1), Cephalochromin treatment leads to reduced SQSTM1/p62 levels, a marker of autophagy induction, suggesting it might also activate this cellular process as a response mechanism [].

Q3: What is the molecular formula and weight of Cephalochromin?

A3: Cephalochromin has the molecular formula C29H22O10 and a molecular weight of 526.48 g/mol [].

Q4: What spectroscopic data is available for Cephalochromin?

A4: Various spectroscopic techniques have been employed to characterize Cephalochromin:

- NMR Spectroscopy: Used to elucidate the structure and stereochemistry [, , , ].

- UV-Vis Spectroscopy: Provides information about the chromophores in the molecule [, ].

- IR Spectroscopy: Identifies functional groups present in the structure [, ].

- Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers, including axial chirality arising from hindered rotation along the biaryl axis [, , , ].

Q5: What is the evidence of Cephalochromin's anti-cancer activity?

A5: Cephalochromin exhibits promising anti-cancer activity in several in vitro and ex vivo studies:

- Cell Lines: It inhibits the proliferation and induces apoptosis in various cancer cell lines, including lung cancer (A549), nasopharyngeal carcinoma (HONE-1 and NPC-TW01), and AML cell lines (Kasumi-1, U937, and OCI-AML3) [, , ].

- Ex vivo AML Samples: Cephalochromin demonstrates synergistic effects with Venetoclax in ex vivo treated AML patient samples, highlighting its potential in overcoming drug resistance [].

Q6: What about Cephalochromin's antimicrobial activity?

A6: Research indicates that Cephalochromin possesses antimicrobial properties:

- Phytopathogen Inhibition: It inhibits the growth of various phytopathogens, including Magnaporthe oryzae, Phytophthora infestans, Pseudomonas syringae, and Xanthomonas campestris [, ].

- FabI Enzyme Inhibition: Cephalochromin has been identified as a potential antibacterial agent targeting the FabI enzyme, which is involved in bacterial fatty acid biosynthesis [].

Q7: Are there any specific drug delivery strategies being explored for Cephalochromin?

A9: While specific drug delivery strategies haven't been extensively investigated for Cephalochromin, its combination with Venetoclax shows promise in overcoming drug resistance in AML, potentially improving its delivery and efficacy [].

Q8: What analytical methods are used to detect and quantify Cephalochromin?

A8: Several analytical techniques are employed for the characterization and quantification of Cephalochromin:

- High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify Cephalochromin from complex mixtures [].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This sensitive and selective method enables the identification and quantification of Cephalochromin in biological samples [, , ].

Q9: How is Cephalochromin produced?

A9: Cephalochromin is a fungal secondary metabolite primarily isolated from the fermentation broth of various fungal species, including:

Q10: What research tools and resources are available for studying Cephalochromin?

A10: Various research tools and resources facilitate the study of Cephalochromin and similar natural products:

Q11: What are some historical milestones in Cephalochromin research?

A11: Key milestones include:

- Early Isolation and Identification: Cephalochromin was first isolated and structurally characterized in the mid-20th century, primarily from fungal sources [].

- Anticancer and Antimicrobial Activity: Subsequent research identified its potential anti-cancer and antimicrobial activities, prompting further investigation [, , ].

- Mechanism of Action Studies: Recent studies have shed light on the complex mechanisms underlying its biological activities, including cell cycle arrest, apoptosis induction, and mitochondrial damage [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)

![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)

![1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1194610.png)